molecular formula C23H30N8O3S B1684593 Apitolisib CAS No. 1032754-93-0

Apitolisib

Cat. No. B1684593
M. Wt: 498.6 g/mol
InChI Key: YOVVNQKCSKSHKT-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Apitolisib, also known as GDC-0980, is an orally available agent that targets phosphatidylinositol 3 kinase (PI3K) and mammalian target of rapamycin (mTOR) kinase in the PI3K/mTOR signaling pathway . It has potential antineoplastic activity .


Molecular Structure Analysis

Apitolisib has a molecular formula of C23H30N8O3S . It belongs to the class of organic compounds known as thienopyrimidines, which are heterocyclic compounds containing a thiophene ring fused to a pyrimidine ring .


Physical And Chemical Properties Analysis

Apitolisib has an average mass of 498.601 Da and a monoisotopic mass of 498.216156 Da . It has a density of 1.4±0.1 g/cm3, a boiling point of 718.6±70.0 °C at 760 mmHg, and a flash point of 388.4±35.7 °C . It has 11 H bond acceptors, 3 H bond donors, and 5 freely rotating bonds .

Scientific Research Applications

1. Phase I Study of Apitolisib in Advanced Solid Tumors

Apitolisib, also known as GDC-0980, was investigated in a Phase I trial for its safety, tolerability, and preliminary antitumor activity in patients with solid tumors. This study, conducted by Dolly et al. (2016), demonstrated that Apitolisib exhibits dose-proportional pharmacokinetics and showed modest but durable antitumor activity, particularly at a recommended phase 2 dose (RP2D) of 40 mg once-daily (Dolly et al., 2016).

2. Apitolisib Versus Everolimus in Metastatic Renal Cell Carcinoma

A randomized open-label Phase II trial by Powles et al. (2016) compared Apitolisib against Everolimus in patients with metastatic renal cell carcinoma (mRCC). The study found that Apitolisib was less effective than Everolimus, likely due to on-target adverse events associated with full blockade of PI3K/mTOR signaling (Powles et al., 2016).

3. Apitolisib in Cholangiocarcinoma Cell Growth

Jang et al. (2020) conducted a study on the effect of Apitolisib on cholangiocarcinoma (CCA) cell lines. The research revealed that Apitolisib effectively reduces CCA cell growth by suppressing the PI3K/Akt/mTOR pathway and enhances the effects of conventional chemotherapy agents like gemcitabine or cisplatin (Jang et al., 2020).

4. GDC-0980 (Apitolisib) in Dog Plasma for Toxicology Studies

Ding et al. (2015) developed a method to determine Apitolisib concentrations in dog plasma to support pre-clinical drug development. This study provided insights into the pharmacokinetics of Apitolisib in animal models, contributing to the understanding of its safety profile (Ding et al., 2015).

5. Apitolisib in Resistance to PI3K/mTOR Inhibition in NSCLC

A study by Moore et al. (2018) focused on the resistance to PI3K-mTOR inhibition in non-small cell lung cancer (NSCLC). The research explored the role of the IL-6/STAT3 pathway in resistance to Apitolisib, providing valuable information on the challenges in treating NSCLC with PI3K-mTOR inhibitors (Moore et al., 2018).

6. Apitolisib Concentration Determination in Human Plasma

Ding et al. (2014) developed a method for the determination of Apitolisib concentrations in human plasma. This method aided in understanding the pharmacokinetics of Apitolisib in humans and supported its clinical development (Ding et al., 2014).

7. Apitolisib in Glioblastoma Cells

Omeljaniuk et al. (2021) investigated the effects of Apitolisib in glioblastoma cell lines. The study found that Apitolisib significantly suppressed survival and induced apoptosis in glioblastoma cells, suggesting its potential as a chemotherapeutic agent for anti-glioblastoma therapy (Omeljaniuk et al., 2021).

Safety And Hazards

The commonest toxicities related to Apitolisib at the recommended phase 2 dose (RP2D) at 40 mg once daily included hyperglycemia (18%), rash (14%), liver dysfunction (12%), diarrhea (10%), pneumonitis (8%), mucosal inflammation (6%), and fatigue (4%) . It is also very toxic if swallowed, irritating to skin, and poses a risk of serious damages to eyes .

Future Directions

Apitolisib has shown promise in the treatment of various cancers. For instance, it has been used in trials studying the treatment of solid cancers, breast cancer, prostate cancer, renal cell carcinoma, and endometrial carcinoma . Future research may focus on exploring the synergy for combining PI3K inhibitors and immune checkpoint inhibitors in cancer treatment .

properties

IUPAC Name

(2S)-1-[4-[[2-(2-aminopyrimidin-5-yl)-7-methyl-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl]piperazin-1-yl]-2-hydroxypropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N8O3S/c1-14-17(13-29-3-5-31(6-4-29)22(33)15(2)32)35-19-18(14)27-20(16-11-25-23(24)26-12-16)28-21(19)30-7-9-34-10-8-30/h11-12,15,32H,3-10,13H2,1-2H3,(H2,24,25,26)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVVNQKCSKSHKT-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1N=C(N=C2N3CCOCC3)C4=CN=C(N=C4)N)CN5CCN(CC5)C(=O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=C1N=C(N=C2N3CCOCC3)C4=CN=C(N=C4)N)CN5CCN(CC5)C(=O)[C@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50145738
Record name Apitolisib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50145738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Apitolisib

CAS RN

1032754-93-0
Record name Apitolisib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032754930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Apitolisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12180
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Apitolisib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50145738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name APITOLISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C854K1MIJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Apitolisib
Reactant of Route 2
Apitolisib
Reactant of Route 3
Apitolisib
Reactant of Route 4
Reactant of Route 4
Apitolisib
Reactant of Route 5
Apitolisib
Reactant of Route 6
Reactant of Route 6
Apitolisib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.